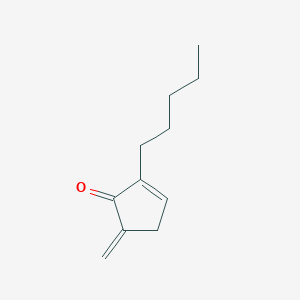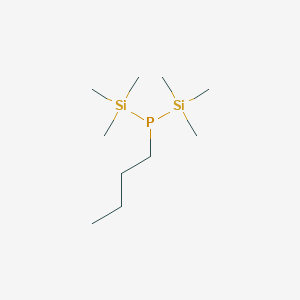
Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxole ring, which is a common motif in many biologically active molecules, making it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate typically involves the reaction of 2,2-dimethyl-1,3-benzodioxole with sulfonating agents under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a sulfonating agent like chlorosulfonic acid. The reaction is carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzodioxole ring with an electrophile.
Nucleophilic Substitution: The sulfonate group can be replaced by a nucleophile under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzodioxole derivatives.
Nucleophilic Substitution: Various substituted benzodioxole compounds depending on the nucleophile used.
Oxidation and Reduction: Sulfonic acids or sulfides.
Applications De Recherche Scientifique
Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The sulfonate group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-4-propan-2-yl-1,3-benzodioxole
- 4-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxole
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate stands out due to its sulfonate group, which imparts unique chemical properties such as increased solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of pharmaceuticals and specialty chemicals.
Propriétés
Numéro CAS |
87473-84-5 |
|---|---|
Formule moléculaire |
C12H16O5S |
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
propan-2-yl 2,2-dimethyl-1,3-benzodioxole-4-sulfonate |
InChI |
InChI=1S/C12H16O5S/c1-8(2)17-18(13,14)10-7-5-6-9-11(10)16-12(3,4)15-9/h5-8H,1-4H3 |
Clé InChI |
HFMMWBJAWQATGB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OS(=O)(=O)C1=CC=CC2=C1OC(O2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


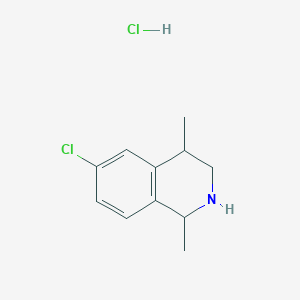
![2-[Oxo(phenyl)acetyl]benzamide](/img/structure/B14394279.png)
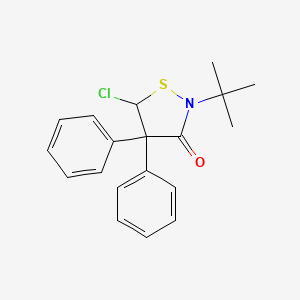
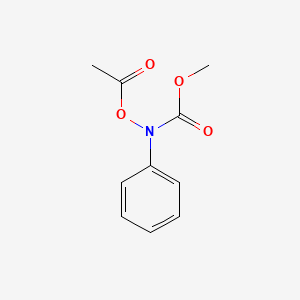
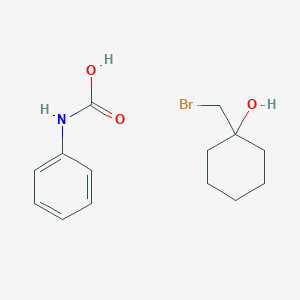
![N,N-Dimethyl-N'-[3-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14394305.png)
![Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane](/img/structure/B14394307.png)

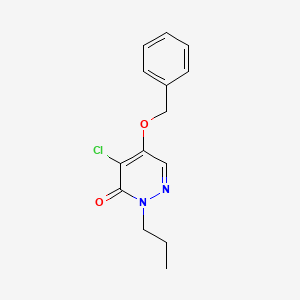
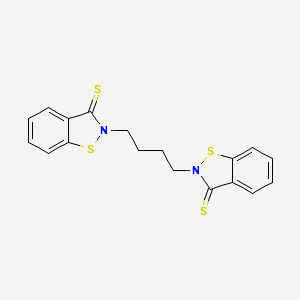
![3-{[3-(3-Aminophenyl)propyl]amino}propane-1-sulfonic acid](/img/structure/B14394324.png)
![[Benzyl(methyl)amino]propanedioic acid](/img/structure/B14394326.png)
